molecular formula C20H32N4O6S B145444 Boc-Arg(Mts)-OH CAS No. 136625-03-1

Boc-Arg(Mts)-OH

Cat. No.: B145444
CAS No.: 136625-03-1
M. Wt: 456.6 g/mol
InChI Key: QXWQVNSGMVITAR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg(Mts)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-mesitylenesulfonyl-L-arginine, is a protected form of the amino acid arginine. The compound is widely used in peptide synthesis due to its stability and ease of deprotection. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the mesitylenesulfonyl (Mts) group protects the guanidino group of arginine. This dual protection is crucial for preventing side reactions during peptide chain elongation.

Mechanism of Action

Target of Action

Boc-Arg(Mts)-OH is a biochemical compound used in peptide synthesis . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as peptide bond formation, which is a key step in peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound serves as a protective group for the amino acid Arginine during the synthesis process . The Mts (4-methyltrityl) group is a temporary protecting group for the guanidine group of Arginine .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . In this pathway, this compound is incorporated into the growing peptide chain, contributing to the formation of the desired peptide sequence .

Pharmacokinetics

Its properties, such as its stability and reactivity, play crucial roles in its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful incorporation of the Arginine amino acid into the peptide chain with the desired sequence . This contributes to the overall synthesis of the peptide, which can then go on to perform its intended biological function.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the peptide synthesis process . These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Mts)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyl chloroformate (Boc2O) in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using mesitylenesulfonyl chloride (MtsCl) in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Boc-Arg(Mts)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Mts protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: TFA or HF in anhydrous conditions.

    Coupling: DCC and HOBt in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed:

Scientific Research Applications

Boc-Arg(Mts)-OH is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

    Boc-Arg(Tos)-OH: Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine.

    Boc-Arg(NO2)-OH: Nα-tert-Butyloxycarbonyl-Nω-nitro-L-arginine.

    Boc-Arg(Z)-OH: Nα-tert-Butyloxycarbonyl-Nω-benzyloxycarbonyl-L-arginine.

Comparison: Boc-Arg(Mts)-OH is unique due to the mesitylenesulfonyl group, which provides greater stability and ease of deprotection compared to other protecting groups like tosyl (Tos) and nitro (NO2). The Mts group is less prone to side reactions and offers better protection during peptide synthesis .

Properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQVNSGMVITAR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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